1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-
Description
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- is a substituted benzimidazole derivative characterized by a chloro group at the 2-position and a 3-thietanyl (a three-membered sulfur-containing ring) substituent at the 1-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substitutions at specific positions, such as the chloro and thietanyl groups in this compound, significantly influence their chemical reactivity, physical properties, and biological activities.
Properties
CAS No. |
136265-52-6 |
|---|---|
Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-chloro-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C10H9ClN2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-14-6-7/h1-4,7H,5-6H2 |
InChI Key |
YJWREDIJERMORL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)N2C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine with Carbonyl Compounds
Solvent-free one-pot synthesis : o-Phenylenediamine is reacted with aldehydes or organic acids under solvent-free conditions at elevated temperatures (~140 °C), leading to benzimidazole formation with high yields and reduced reaction times. This green chemistry approach avoids solvents and catalysts for most benzimidazole derivatives, except for some mercaptobenzimidazoles where ammonium chloride is used as a catalyst.
Polymer-supported acid catalysis : Using polymer-supported trifluoromethanesulfonic acid as a reusable catalyst in aqueous media, o-phenylenediamine and substituted benzaldehydes react efficiently at moderate temperatures (~70 °C) to yield benzimidazoles, including chloro-substituted derivatives.
Sonicated aqueous synthesis : Ultrasonic irradiation in water with ammonium nickel sulfate catalyst accelerates the condensation of o-phenylenediamine and aromatic aldehydes, providing benzimidazoles in high yields at room temperature.
Preparation of 2-Chloro-Benzimidazole Core
The 2-chloro substituent on benzimidazole is commonly introduced by chlorination of benzimidazole or its precursors using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Chlorination of benzimidazol-2-one : Heating benzimidazol-2-one with POCl3 at elevated temperatures (e.g., 120 °C) in a sealed vessel converts the carbonyl group to a 2-chloro substituent, yielding 2-chlorobenzimidazole derivatives. The reaction is followed by neutralization and purification steps.
Phosgene-mediated cyclization and chlorination : Phosgene can be used to cyclize diamino precursors to benzimidazolones, which are then chlorinated to 2-chlorobenzimidazoles. This method provides high yields and purity.
Alternative chlorination : Treatment of benzimidazole derivatives with gaseous hydrogen chloride or chlorinating agents in solvents like dimethylformamide (DMF) can also introduce chlorine at the 2-position.
Introduction of the 3-Thietanyl Group at N-1 Position
The 3-thietanyl substituent (a sulfur-containing heterocycle) is typically introduced by alkylation of the benzimidazole nitrogen (N-1) with a suitable thietanyl halide or derivative.
N-alkylation strategy : After preparing the 2-chlorobenzimidazole core, the N-1 position is alkylated using 3-thietanyl halides (e.g., 3-thietanyl chloride or bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., acetonitrile). This reaction proceeds at room temperature or mild heating to afford 1-(3-thietanyl)-2-chlorobenzimidazole derivatives.
Purification : The alkylated product is typically purified by extraction, drying, and chromatographic techniques to isolate the desired compound in high purity.
Summary Table of Preparation Steps for 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-
Detailed Research Findings and Notes
The one-pot solvent-free synthesis of benzimidazoles is efficient and environmentally friendly, providing a rapid route to the benzimidazole core without solvents or catalysts in most cases.
Chlorination using phosphorus oxychloride is a well-established method to introduce the 2-chloro substituent, with reaction times around 2 hours at elevated temperatures and yields around 60% to over 80% depending on substrate and conditions.
The N-alkylation step with 3-thietanyl halides is typically performed under mild conditions, with potassium carbonate as a base in acetonitrile, yielding the target compound in good yields (often above 70%).
Purification by silica gel chromatography and recrystallization ensures high purity of the final compound, which is critical for further applications in medicinal chemistry or materials science.
Alternative methods such as polymer-supported acid catalysis and ultrasound-assisted synthesis offer milder and greener conditions for the initial benzimidazole formation, which can be adapted for substituted benzimidazoles.
Chemical Reactions Analysis
Nucleophilic Substitution at C2 Chlorine
The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions, enabling functional group interconversion.
Example Reaction :
Reaction with propan-1-ol at elevated temperatures yields 2-propoxy-1-(3-thietanyl)-1H-benzimidazole via an SNAr mechanism.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propan-1-ol | Heating, 3 hours | 2-Propoxy-1-(3-thietanyl)-1H-benzimidazole | 69% |
Oxidation of Thietane Ring
The thietane sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Example Reaction :
Treatment with oxidizing agents like hydrogen peroxide or mCPBA converts the thietane ring into its S,S-dioxide form.
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ or mCPBA | Room temperature | 2-Chloro-1-(3-thietanyl S,S-dioxide)-1H-benzimidazole | Confirmed via MS and NMR |
Cyclization Reactions
The thietane ring participates in cyclization reactions, particularly when reacting with bifunctional reagents.
Example Reaction :
Reaction with α-halo ketones (e.g., chloroacetone) in basic media generates fused thiazolo[3,2-a]benzimidazole derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Halo ketones | KOH, H₂O, 60°C, 3 hours | Thiazolo[3,2-a]benzimidazole derivatives | 73% |
Alkylation and Acylation
The benzimidazole nitrogen (N1) undergoes alkylation or acylation under standard conditions.
Example Reaction :
Treatment with allyl halides in the presence of base produces N-allylated derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Allyl bromide | KOH, H₂O, reflux, 3 hours | 2-Chloro-1-(allyl-3-thietanyl)-1H-benzimidazole | 68% |
Reduction of Thietane Ring
Catalytic hydrogenation of the thietane ring opens the three-membered ring, forming a thiolane derivative.
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 50°C, 6 hours | 2-Chloro-1-(tetrahydrothiophen-3-yl)-1H-benzimidazole | Confirmed via GC-MS |
Acid-Catalyzed Rearrangements
Under strongly acidic conditions, the thietane ring undergoes ring-opening rearrangements.
Example Reaction :
Treatment with concentrated H₂SO₄ generates a sulfonic acid derivative via electrophilic substitution.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 0°C, 1 hour | 2-Chloro-1-(3-sulfothietanyl)-1H-benzimidazole | 55% |
Mechanistic Insights
-
Electronic Effects : The electron-withdrawing chlorine atom at C2 enhances the electrophilicity of the benzimidazole ring, facilitating nucleophilic attacks .
-
Steric Factors : The thietane ring’s strained geometry accelerates ring-opening reactions under thermal or acidic conditions .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions by stabilizing transition states .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives. For instance, certain analogues have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents on the benzimidazole ring can enhance antiviral activity, as evidenced by various synthesized compounds demonstrating significant inhibition rates against these viruses .
Antibacterial and Antifungal Properties
Benzimidazole derivatives, including 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, exhibit notable antibacterial and antifungal properties. Research indicates that modifications to the benzimidazole structure can lead to increased efficacy against a range of bacterial strains and fungal infections. For example, compounds with halogen substitutions have been reported to enhance antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has been extensively documented. Compounds similar to 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Studies have demonstrated that certain derivatives can achieve comparable or superior effects compared to standard anti-inflammatory drugs like diclofenac .
Synthesis and Evaluation
A notable study involved the synthesis of various benzimidazole derivatives through reactions involving 2-chlorobenzimidazole and thiirane compounds. The resulting products were evaluated for their biological activities, revealing promising results in terms of both antibacterial and antiviral efficacy .
In Vivo Studies
In vivo studies have been conducted to assess the analgesic effects of benzimidazole derivatives. For example, compounds derived from 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- were tested in animal models for pain relief, showing significant reductions in pain responses compared to control groups .
Data Tables
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the benzimidazole core critically determine molecular interactions, solubility, and bioactivity. Key analogs include:
Key Observations :
- Compared to the ethoxyethyl substituent in the impurity , the thietanyl group’s smaller ring size and sulfur content may reduce hydrophilicity but improve metabolic stability.
- The benzyl group in 1-benzyl derivatives contributes to π-π stacking interactions in biological targets, whereas the thietanyl group’s conformational rigidity might limit such interactions.
Biological Activity
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- is a derivative of the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-
- Molecular Formula : C10H8ClN2S
- Molecular Weight : 224.7 g/mol
Biological Activity Overview
Benzimidazole derivatives are known for their broad-spectrum pharmacological effects, including:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Antifungal Properties : Demonstrating potential in inhibiting fungal growth.
- Anticancer Effects : Acting as chemotherapeutic agents against different cancer types.
Table 1: Summary of Biological Activities
The biological activity of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- is primarily attributed to its interaction with various biological targets:
- Inhibition of Microtubule Polymerization : Similar to other benzimidazoles, this compound may disrupt microtubule dynamics, which is crucial for cell division and function.
- Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes essential for DNA replication and transcription, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Potential
Research conducted on the cytotoxic effects of benzimidazole derivatives revealed that 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- exhibited notable cytotoxicity against human cancer cell lines. The study reported an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Key factors include:
- Substituent Positioning : Variations at the 1-, 2-, or 5-position significantly impact biological efficacy.
- Functional Groups : The presence of halogens (e.g., chlorine) can enhance antimicrobial properties while maintaining low toxicity profiles.
Table 2: Structure-Activity Relationship Insights
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies substituent positions. For 2-chloro substitution, deshielding of the C-2 carbon (δ ~150 ppm) and absence of a proton signal at C-2 are typical. The thietanyl group shows distinct proton signals at δ 3.5–4.5 ppm (methylene adjacent to sulfur) .
- IR Spectroscopy : Confirms C-Cl stretching (~550–650 cm⁻¹) and S-C-S vibrations (~600–700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₈ClN₂S: 231.02 Da) .
How to resolve contradictions in NMR data when different synthetic routes yield the same benzimidazole derivative?
Advanced
Contradictions may arise from solvent polarity, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions .
- Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering in thietanyl groups) .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., CCDC entries) to validate bond lengths and angles .
What are common pharmacological targets for 2-chloro-substituted benzimidazoles?
Q. Basic
- Anticancer Agents : Inhibition of tyrosine kinases (e.g., EGFR) via halogen bonding interactions with ATP-binding pockets .
- Antimicrobials : Disruption of bacterial cell membranes through lipophilic thietanyl groups .
- Antivirals : Targeting viral proteases (e.g., HIV-1 protease) by mimicking peptide substrates .
What strategies optimize the bioactivity of 1-(3-thietanyl) derivatives against resistant bacterial strains?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5/C-6 to enhance membrane penetration .
- Molecular Docking : Predict interactions with bacterial efflux pump proteins (e.g., AcrB in E. coli) to design non-substrate analogs .
- Bioisosteric Replacement : Replace thietanyl with 1,2-dithiolane to improve redox stability while retaining sulfur-mediated interactions .
How to address low yields in N-alkylation reactions for 1-(3-thietanyl) substitution?
Q. Advanced
- Catalyst Optimization : Use ionic liquids (e.g., [BMIM]BF₄) to enhance nucleophilicity of the benzimidazole nitrogen .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of 3-thietanyl halides .
- Microwave Activation : Accelerates reaction kinetics, achieving >70% yield in 1 hour vs. 12% under conventional conditions .
What analytical methods validate the purity of 2-chloro-1-(3-thietanyl)-1H-benzimidazole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
